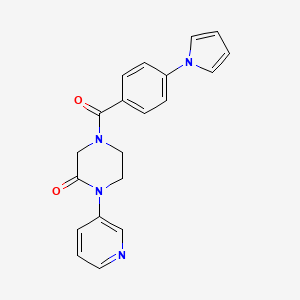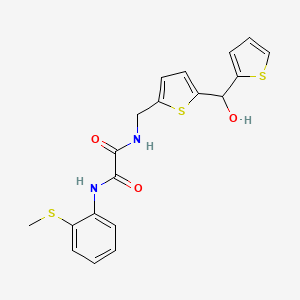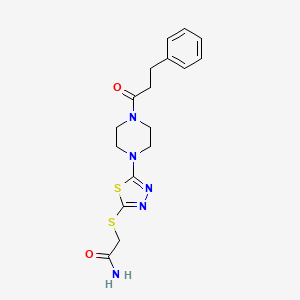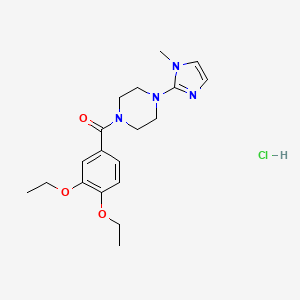
Talidomida-O-C4-NH2 (clorhidrato)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Talidomida - linker 9 es un compuesto derivado de la talidomida, un fármaco que ganó notoriedad en las décadas de 1950 y 1960 debido a sus efectos teratógenos. La talidomida y sus derivados, incluyendo la talidomida - linker 9, han sido reutilizados desde entonces para diversas aplicaciones terapéuticas, particularmente en el campo del tratamiento del cáncer y la inmunomodulación . La talidomida - linker 9 está específicamente diseñada para su uso en la degradación de proteínas dirigida, un enfoque novedoso en el descubrimiento de fármacos que tiene como objetivo degradar selectivamente las proteínas causantes de enfermedades .
Aplicaciones Científicas De Investigación
La talidomida - linker 9 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como una herramienta para estudiar las vías de degradación de proteínas y desarrollar nuevos agentes terapéuticos . En biología, ayuda a comprender los mecanismos moleculares de la degradación de proteínas y el papel de proteínas específicas en los procesos de la enfermedad . En medicina, la talidomida - linker 9 se está investigando por su potencial para tratar varios cánceres, incluyendo el mieloma múltiple y ciertos tipos de leucemia . Además, tiene aplicaciones en la industria farmacéutica para el desarrollo de terapias dirigidas .
Mecanismo De Acción
El mecanismo de acción de la talidomida - linker 9 implica su unión a cereblón, un receptor de reconocimiento de sustrato para la ligasa de ubiquitina Cullin 4 RING E3 (CRL4) . Esta unión altera la especificidad del sustrato de cereblón, lo que lleva al reclutamiento y la posterior degradación de sustratos no nativos . La degradación de estos sustratos interrumpe las vías celulares clave, ejerciendo en última instancia efectos terapéuticos . Los objetivos moleculares y las vías implicadas en este proceso incluyen el sistema ubiquitina-proteasoma y varias vías de señalización relacionadas con el crecimiento y la supervivencia celular .
Análisis Bioquímico
Biochemical Properties
Thalidomide-O-C4-NH2 (hydrochloride) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary target of Thalidomide-O-C4-NH2 (hydrochloride) is the cereblon (CRBN) E3 ubiquitin ligase . The nature of these interactions involves the binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN, which increases the affinity of CRBN to the transcription factors IKZF1 and IKZF3 .
Cellular Effects
The effects of Thalidomide-O-C4-NH2 (hydrochloride) on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN leads to ubiquitination and degradation of these neo-substrates, resulting in changes in gene expression .
Molecular Mechanism
The molecular mechanism of Thalidomide-O-C4-NH2 (hydrochloride) involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of Thalidomide-O-C4-NH2 (hydrochloride) to CRBN leads to the ubiquitination and subsequent degradation of certain proteins .
Métodos De Preparación
La síntesis de la talidomida - linker 9 implica la preparación de enlaces de moléculas pequeñas que pueden conjugarse con la talidomida. Estos enlaces están diseñados para mejorar la solubilidad, la permeabilidad celular y la eficacia general del conjugado . La ruta sintética generalmente implica la formación de un intermedio de éster pentafluorofenilo, que luego se hace reaccionar con la talidomida para formar el conjugado final . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza del compuesto a través de condiciones de reacción controladas y técnicas de purificación .
Análisis De Reacciones Químicas
La talidomida - linker 9 se somete a varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de la talidomida - linker 9 puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos que contienen aminas .
Comparación Con Compuestos Similares
La talidomida - linker 9 es única en comparación con otros derivados de la talidomida debido a su diseño específico para la degradación de proteínas dirigida . Compuestos similares incluyen lenalidomida y pomalidomida, que también se unen a cereblón pero tienen diferentes especificidades de sustrato y aplicaciones terapéuticas . La talidomida - linker 9 muestra una mayor afinidad por ciertos sustratos en comparación con estos otros compuestos, lo que la convierte en una herramienta valiosa en el descubrimiento y desarrollo de fármacos .
Propiedades
IUPAC Name |
4-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5.ClH/c18-8-1-2-9-25-12-5-3-4-10-14(12)17(24)20(16(10)23)11-6-7-13(21)19-15(11)22;/h3-5,11H,1-2,6-9,18H2,(H,19,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXZGWPQXJYEPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-6-methyl-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2407592.png)

![5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2407594.png)
![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2407595.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2407598.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2407600.png)
![3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2407603.png)



